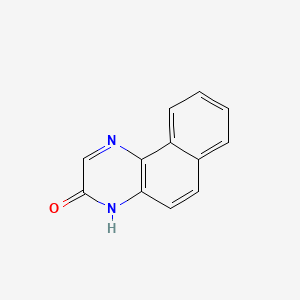

Benzo(f)quinoxalin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7695-25-2 |

|---|---|

Molecular Formula |

C12H8N2O |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

4H-benzo[f]quinoxalin-3-one |

InChI |

InChI=1S/C12H8N2O/c15-11-7-13-12-9-4-2-1-3-8(9)5-6-10(12)14-11/h1-7H,(H,14,15) |

InChI Key |

DXXNHZBOQZLNCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=CC(=O)N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzo F Quinoxalin 3 Ol and Its Derivatives

Classical Condensation and Cyclization Approaches to the Benzo(f)quinoxaline Core

Traditional synthetic routes to the benzo[f]quinoxaline (B1213846) core rely on well-established condensation and cyclization reactions. These methods are foundational and widely used for their simplicity and effectiveness in forming the quinoxaline (B1680401) ring system.

The most facile and broadly utilized method for constructing quinoxaline rings is the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org For the synthesis of the benzo[f]quinoxaline core, the reaction typically involves the condensation of 2,3-diaminonaphthalene (B165487) with a suitable α-dicarbonyl precursor.

To obtain the specific Benzo(f)quinoxalin-3-ol target, or its tautomeric keto form, an α-ketoacid such as 2-oxopropanoic acid can be reacted with 2,3-diaminonaphthalene. sapub.org This type of reaction is often carried out in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), sometimes under microwave irradiation to reduce reaction times and improve yields. sapub.org The general mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final aromatic quinoxaline ring.

Key Reaction Features:

Reactants: An aromatic o-diamine (e.g., 2,3-diaminonaphthalene) and an α-dicarbonyl compound (e.g., α-ketoacid, glyoxal, benzil). sapub.orgchim.it

Conditions: Often performed in solvents like ethanol or DMF, with or without a catalyst. sapub.org Microwave irradiation can be used to accelerate the reaction. sapub.org

Advantages: This method is straightforward, high-yielding, and allows for a wide variety of substituents on both the diamine and dicarbonyl components, enabling the synthesis of a diverse library of derivatives. sapub.org

A specific example is the reaction of diaminomaleonitrile (B72808) with 2-hydroxy-1,4-naphthoquinone (B1674593) in acetic acid, which affords 6-hydroxy-benzo[f]quinoxaline-2,3-dicarbonitrile, a derivative of the main scaffold. sapub.org

An alternative classical strategy involves using pre-formed, halogenated quinoxalines as synthons for building more complex fused systems. For instance, 2,3-dichloroquinoxaline (B139996) can serve as a versatile starting material. This compound can undergo reactions with various nucleophiles to construct fused heterocyclic systems.

In one documented approach, 2,3-dichloroquinoxaline is reacted with 6-aminothiouracil in the presence of triethylamine (B128534) (TEA) in ethanol. sapub.org This initial reaction yields a substitution product, which upon heating in DMF, undergoes intramolecular cyclization to form a new fused ring system, specifically a pyrimidothiazolo[4,5-b]quinoxaline derivative. sapub.org This strategy highlights how a halogenated quinoxaline can be functionalized and then cyclized to create more elaborate structures, a principle that can be adapted for the synthesis of benzo[f]quinoxaline derivatives.

Modern Catalytic Synthesis Protocols for this compound Analogues

Contemporary synthetic chemistry has introduced a range of catalytic systems to improve the efficiency, selectivity, and environmental footprint of quinoxaline synthesis. These modern protocols include transition-metal catalysis, organocatalysis, and Lewis acid catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been applied to the synthesis of complex heterocyclic systems. A multi-step strategy for synthesizing benzo[f]quinazoline-1,3(2H,4H)-diones, which are structurally related to benzo[f]quinoxalines, employs a combination of Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions. nih.gov

This synthetic sequence involves:

Sonogashira–Hagihara Coupling: An initial coupling reaction to introduce an alkyne group onto a halogenated precursor. nih.gov

Suzuki–Miyaura Coupling: A subsequent coupling with a boronic acid to introduce an aryl group, creating a key intermediate. nih.gov

Cyclization: The final step is an acid-mediated cycloisomerization of the intermediate to form the fused benzo[f]quinazoline (B14752245) ring system. nih.gov

This strategy demonstrates the power of palladium catalysis to assemble complex precursors that can then be cyclized to form the desired fused heterocyclic core. A similar approach could be envisioned for this compound derivatives by designing appropriate precursors.

Organocatalysis has emerged as a green and sustainable alternative to metal-based catalysis. In the context of quinoxaline synthesis, various organocatalysts have been shown to efficiently promote the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov For example, nitrilotris(methylenephosphonic acid) has been used as an effective organocatalyst, affording high yields of quinoxaline products in short reaction times. nih.gov

Another approach utilizes graphene oxide (GO) as a carbon-based catalyst for the one-pot synthesis of quinoxalines from 2-nitroaniline. The reaction proceeds through the initial GO-catalyzed reduction of the nitro group, followed by a tandem condensation with a 1,2-dicarbonyl compound. nih.gov These methods offer the advantages of being metal-free, often employing recyclable catalysts, and proceeding under mild conditions.

Lewis acids are effective catalysts for the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds to form quinoxalines. A study demonstrated the use of simple, economically viable Lewis acids such as chromium(II) chloride hexahydrate (CrCl₂·6H₂O), lead(II) bromide (PbBr₂), and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) for this transformation. orientjchem.org

These reactions are typically performed in ethanol at room temperature, offering a mild and efficient route to quinoxaline derivatives. orientjchem.org The catalysts are believed to activate the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization. The results indicate that these catalysts can lead to high yields and short reaction times compared to older methods. orientjchem.org

Table 1: Lewis Acid Catalyzed Synthesis of Quinoxaline Derivatives

| Catalyst | Substrates | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| CrCl₂·6H₂O | Acenaphthenequinone, o-phenylenediamine (B120857) | Ethanol | 38 | 93 |

| PbBr₂ | Benzil, 4-methyl-1,2-phenylenediamine | Ethanol | 45 | 92 |

| CuSO₄·5H₂O | Phenanthrenequinone, o-phenylenediamine | Ethanol | 30 | 95 |

This table presents examples of quinoxaline synthesis using different Lewis acid catalysts, showcasing the efficiency of these methods. orientjchem.org

Green Chemistry and Sustainable Synthetic Innovations

In recent years, the principles of green chemistry have become a cornerstone of synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of benzo[f]quinoxaline derivatives has benefited from these advancements, with a focus on energy-efficient methods and the use of environmentally benign solvents.

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nete-journals.inudayton.edu The application of microwave irradiation to the synthesis of quinoxaline derivatives has demonstrated significant advantages. The rapid and uniform heating provided by microwaves can enhance reaction rates and improve yields in the condensation reactions that form the quinoxaline core. researchgate.net

For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a common route to quinoxalines, can be significantly expedited under microwave irradiation. Solvent-free microwave-assisted methods have also been developed, further enhancing the green credentials of these synthetic protocols by eliminating the need for volatile and often hazardous organic solvents. researchgate.nete-journals.in While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the general applicability of this technology to quinoxaline synthesis suggests its high potential for the efficient and sustainable production of this specific compound and its analogues.

One notable approach involves the microwave-assisted synthesis of quinoxaline derivatives in the presence of a catalyst such as MgBr2.OEt2, which has been shown to proceed in minutes with good yields. Another green approach utilizes a minimal amount of DMSO as a reaction medium under microwave irradiation, providing excellent yields of various quinoxaline derivatives in a short timeframe. e-journals.in

| Reactants | Conditions | Product | Yield (%) | Reference |

| Substituted-o-Phenylenediamines, 1,2-diketones | MgBr2.OEt2, Microwave (1-2.5 min) | Substituted quinoxalines | Good yields | |

| Diamines, Dicarbonyls | DMSO, Microwave (3.5 min) | Quinoxaline derivatives | 80-90 | e-journals.in |

Metal-Free and Aqueous/Bio-Renewable Solvent-Based Methodologies

The development of metal-free synthetic routes is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metal catalysts. rsc.orgnih.gov Significant progress has been made in the metal-free synthesis of quinoxalines, often employing environmentally friendly solvents like water or bio-renewable solvents. sapub.org

Catalyst-free protocols for the synthesis of quinoxaline derivatives have been reported, for example, from the reaction of o-phenylenediamine and phenacyl bromide in refluxing ethanol, which is considered a green solvent. nih.gov Furthermore, the use of water as a solvent in the presence of a recyclable task-specific ionic liquid has been demonstrated for the synthesis of 2,3-disubstituted quinoxaline derivatives. sapub.org These methodologies, while not exclusively focused on this compound, pave the way for the development of sustainable synthetic routes to this specific target molecule. The classical approach of condensing aromatic diamines with dicarbonyl compounds can often be performed under milder, greener conditions, reducing the reliance on harsh reagents and solvents. sapub.org

Directed Derivatization Strategies for this compound

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Directed derivatization strategies allow for the selective modification of specific sites on the molecule.

Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group at the 3-position of this compound is a key functional handle for further chemical transformations. While direct oxidation of this specific hydroxyl group is not extensively documented in the provided literature, general oxidation reactions on similar quinoxaline structures provide insights into potential pathways. For instance, the oxidation of a tetrahydroxybutyl-quinoxaline derivative with an iodate (B108269) has been shown to yield a quinoxaline-2-carboxaldehyde, indicating that hydroxyl groups on quinoxaline side chains can be selectively oxidized. sapub.org The oxidation of the quinoxaline ring itself with agents like alkaline potassium permanganate (B83412) leads to the formation of pyrazine-2,3-dicarboxylic acid, while peracids can yield quinoxaline di-N-oxides. sapub.org These established oxidation patterns on the quinoxaline scaffold suggest that controlled oxidation of the hydroxyl moiety in this compound could potentially lead to the corresponding quinoxalinone derivative.

Nucleophilic Substitution Reactions on the Quinoxaline Framework

Nucleophilic substitution is a fundamental strategy for introducing a wide range of functional groups onto the quinoxaline ring. sapub.orgnih.gov The pyrazine (B50134) ring of the quinoxaline system is electron-deficient, making it susceptible to attack by nucleophiles. This is particularly true when a good leaving group, such as a halogen, is present on the ring.

For instance, 2-chloro-3-methylquinoxaline (B189447) readily undergoes nucleophilic substitution with aromatic amines. nih.gov This suggests that if this compound is converted to its corresponding 3-chloro derivative, a variety of nucleophiles could be introduced at this position. The reaction of 2,3-dichloroquinoxaline with nucleophiles under microwave-assisted conditions has been shown to be an effective method for synthesizing disubstituted quinoxaline derivatives. udayton.edu

The direct nucleophilic substitution of hydrogen on the quinoxaline ring is also possible, particularly on quinoxaline N-oxides, which further activates the ring towards nucleophilic attack. rsc.org

| Substrate | Nucleophile | Product | Reference |

| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines | nih.gov |

| Dichloroquinoxaline | Various nucleophiles | Disubstituted quinoxalines | udayton.edu |

| Quinoxaline N-oxide | Carbanions | Substituted quinoxalines | rsc.org |

Regioselective Functionalization and Formation of Quinoxaline Monoxides

The regioselective functionalization of the benzo[f]quinoxaline core is essential for creating specific isomers with desired properties. C-H activation has emerged as a powerful tool for the direct and selective introduction of functional groups onto heterocyclic rings, including quinolines, which are structurally related to benzo[f]quinoxalines. nih.govnih.gov While specific C-H functionalization methods for this compound are yet to be widely reported, the principles established for related systems offer a roadmap for future research.

The formation of N-oxides is a common and useful transformation for quinoxaline derivatives. sapub.org Oxidation of the quinoxaline nitrogen atoms with peracids typically yields the corresponding N-oxides. sapub.org The presence of the hydroxyl group in this compound may influence the regioselectivity of N-oxidation, potentially directing the oxidation to one of the two nitrogen atoms. The resulting quinoxaline monoxides can serve as versatile intermediates for further functionalization, as the N-oxide moiety activates the ring for both electrophilic and nucleophilic attack. rsc.org For example, quinoline (B57606) N-oxides have been shown to undergo regioselective C2-heteroarylation. nih.gov

N-Alkylation and Other Post-Synthesis Modification Pathways

Post-synthesis modification of the benzo[f]quinoxalin-3-ol core is a crucial step for generating derivatives with diverse properties and for building more complex molecular architectures. These modifications can target various positions on the heterocyclic system, but N-alkylation of the quinoxalinone nitrogen is a particularly common and important pathway.

N-Alkylation Pathways

The nitrogen atom at the 1-position of the quinoxalin-2(1H)-one scaffold, analogous to the benzo[f]quinoxalin-3-ol system, is a key site for synthetic elaboration. Alkylation at this position not only allows for the introduction of a wide variety of substituents but also influences the compound's physical and chemical properties. The reaction typically proceeds via nucleophilic substitution, where the deprotonated nitrogen anion attacks an electrophilic alkylating agent.

Commonly, this transformation is achieved by treating the parent quinoxalinone with a base to generate the corresponding anion, followed by the addition of an alkyl halide or a similar electrophile. The choice of base and solvent is critical for the reaction's success. For instance, potassium hydroxide (B78521) (KOH) in a solvent like dioxane is effective for facilitating these reactions. sapub.org

Research on related quinoxalinone structures has demonstrated the versatility of this approach. Various alkylating agents, from simple alkyl halides to more complex bifunctional molecules, have been successfully employed to synthesize a range of N-substituted derivatives. For example, the reaction of 3-Benzoyl-1H-quinoxalin-2-one with 1,3-bis(dibromomethyl)benzene (B1583099) in the presence of KOH illustrates the potential for creating complex, bridged structures through N-alkylation. sapub.org Similarly, reagents like dimethyl sulphate and ethyl chloroacetate (B1199739) have been used to introduce methyl and ethyl acetate (B1210297) groups, respectively, onto the nitrogen atom of the quinoxalinone ring. sapub.org

The data below summarizes representative N-alkylation reactions on quinoxalinone cores, which serve as a model for the potential modifications of benzo[f]quinoxalin-3-ol.

Table 1: Examples of N-Alkylation Reactions on Quinoxalinone Scaffolds

| Substrate | Alkylating Agent | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Benzoyl-1H-quinoxalin-2-one | 1,3-bis(dibromomethyl)benzene | KOH, boiling dioxane | 1,3-bis(3-benzoyl-2-oxoquinoxalin-1-ylmethyl)benzene | sapub.org |

| o-Phenylenediamine derivatives | Dimethyl sulphate | - | N-methylated quinoxalinone | sapub.org |

This table is generated based on reactions performed on analogous quinoxalinone structures.

Other Post-Synthesis Modification Pathways

Beyond N-alkylation, other post-synthesis modifications can be performed on derivatives of the core structure to introduce further chemical diversity. These modifications often target functional groups that have been installed on the benzo[f]quinoxalin-3-ol scaffold. A prominent example is the modification of alkyl side chains.

For instance, an ethyl group at the C3-position of a quinoxalin-2(1H)-one can undergo further functionalization. Bromination of the α-carbon of the ethyl group using elemental bromine creates a reactive intermediate. sapub.org This α-bromoethyl derivative can then serve as an electrophile in subsequent reactions with various nucleophiles. Reagents such as potassium thiocyanate (B1210189) (KSCN), sodium azide (B81097) (NaN₃), and aniline (B41778) (PhNH₂) have been shown to displace the bromide, leading to the formation of thiocyanate, azide, and secondary amine derivatives, respectively. sapub.org This two-step sequence highlights a powerful strategy for elaborating side chains and introducing a wide array of functional groups.

The following table details this exemplary pathway for the post-synthesis modification of a C3-alkyl side chain in a related quinoxalinone system.

Table 2: Example of Post-Synthesis Modification of a C3-Alkyl Side Chain

| Substrate | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Ethylquinoxalin-2(1H)-one | 1. Bromine2. KSCN | DMSO | 3-(α-thiocyanato-ethyl)quinoxalin-2(1H)-one | sapub.org |

| 3-(α-Bromoethyl)quinoxalin-2(1H)-one | NaN₃ | DMSO | 3-(α-azido-ethyl)quinoxalin-2(1H)-one | sapub.org |

This table is generated based on reactions performed on an analogous quinoxalin-2(1H)-one structure.

These examples underscore the synthetic flexibility of the quinoxalinone framework. By employing sequential N-alkylation and side-chain functionalization strategies, a vast chemical space can be explored, enabling the systematic development of new benzo[f]quinoxalin-3-ol derivatives.

Chemical Reactivity and Mechanistic Investigations of Benzo F Quinoxalin 3 Ol Systems

Exploration of Ring Modifications and Peripheral Functional Group Transformations

The benzo[f]quinoxaline (B1213846) scaffold allows for a range of synthetic modifications, both on the fused benzene (B151609) ring and on the pyrazine (B50134) portion of the molecule. Research into these transformations aims to modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and potential applications.

One common strategy for synthesis involves the cyclocondensation of 2,3-diaminonaphthalene (B165487) with α-ketoacids, such as 2-oxopropanoic acid, which can be facilitated by enzymatic catalysis or microwave irradiation to produce quinoxalinone derivatives sapub.org. The hydroxyl group on the quinoxaline (B1680401) ring can be further functionalized. For instance, the conversion of a hydroxy group to a chlorine atom can be achieved by heating with reagents like phosphoryl chloride or thionyl chloride, which opens pathways for subsequent nucleophilic substitution reactions semanticscholar.org.

Peripheral functionalization is a key strategy for altering molecular properties. Studies on related heterocyclic systems have shown that introducing substituents like fluorine onto the benzo ring can significantly improve metabolic stability, a critical factor in medicinal chemistry nih.gov. For example, while exploring modifications on a different core, it was noted that a fluorine atom at the C7 position greatly enhanced stability in mouse liver microsomes nih.gov. Similarly, functionalization of the benzo[f]quinoxaline system is actively explored. The condensation of 6-Hydroxy-benzo[f]quinoxaline-2,3-dicarbonitrile with various aromatic aldehydes and Meldrum's acid in the presence of a catalytic amount of triethylamine (B128534) demonstrates how peripheral groups can be built upon the core structure sapub.org. These modifications are crucial for developing new derivatives with tailored properties.

Detailed Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of reactions involving benzo(f)quinoxalin-3-ol is fundamental to controlling reaction outcomes and designing new synthetic routes. Investigations have spanned cycloisomerization, photoreactivity, and catalyst-mediated transformations.

Investigation of Cycloisomerization Mechanisms

Cycloisomerization is a powerful, atom-economical reaction for constructing cyclic molecules nih.gov. In the synthesis of related polycyclic systems, such as benzo[f]quinazoline-1,3(2H,4H)-diones, a key step involves a Brønsted acid-mediated cycloisomerization nih.gov. This type of reaction typically proceeds through the protonation of a strategically placed alkyne or alkene, which initiates an intramolecular cyclization cascade to form the fused ring system. The efficiency and regioselectivity of such cyclizations are often dependent on the choice of acid and the electronic nature of the substituents on the starting material nih.gov. The synthesis of the quinoxaline ring itself is often achieved through a cyclocondensation reaction, a process involving the formation of two new bonds to close the ring, typically between an o-phenylenediamine (B120857) derivative and a 1,2-dicarbonyl compound sapub.org.

Photoreactivity and Photodimerization Processes of Benzo[g]quinoxaline (B1338093) Derivatives

While distinct from the (f) isomer, the photoreactivity of benzo[g]quinoxaline derivatives provides significant insight into the photochemical behavior of this class of compounds. These derivatives have been shown to undergo photodimerization upon irradiation with light sfu.ca. For example, some benzo[g]quinoxaline derivatives can participate in a solid-state [4π + 4π] photodimerization reaction when exposed to sunlight sfu.ca. This process involves the cycloaddition of two monomer units to form a dimeric structure. The reversibility of this dimerization, which can often be triggered thermally or with a different wavelength of light, makes these compounds interesting as photochromic materials sfu.ca. The synthesis of the related benzo[f]quinoline (B1222042) system can also be achieved through photochemical means, specifically via the oxidative photocyclization of trans-2-stilbazole derivatives, which proceeds through a trans-cis isomerization followed by cyclization and dehydrogenation medwinpublisher.orgresearchgate.net.

Elucidation of Catalyst-Mediated Reaction Pathways

Catalysis plays a pivotal role in the synthesis and functionalization of benzo(f)quinoxaline systems, offering milder reaction conditions and improved yields. A variety of catalysts have been employed to facilitate the core synthesis of quinoxalines. The classic condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be catalyzed by numerous agents, including CuSO₄, iodine under microwave irradiation, and even recyclable Ni-nanoparticles sapub.org. More advanced transition-metal-catalyzed reactions are used to build complex polycyclic frameworks. For instance, palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions are used to construct precursors for subsequent acid-mediated cycloisomerization to form fused heterocyclic systems nih.gov. Gold catalysts have proven effective in mediating intramolecular hydroamination of alkynes to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines, showcasing the utility of π-acidic metals in forming C-N bonds under mild conditions nih.gov.

Below is a table summarizing various catalytic methods used in the synthesis of quinoxaline and related derivatives.

| Catalyst System | Reaction Type | Substrates | Solvent | Notes |

| Pd(PPh₃)₄ / NaOH | Suzuki–Miyaura Coupling | Aryl halides, Boronic acids | 1,4-Dioxane/Water | Used to build precursors for cycloisomerization nih.gov. |

| Brønsted Acid (e.g., H₂SO₄) | Cycloisomerization | Aryl-ethynyl uracils | Toluene (B28343) | Final ring-closing step to form fused heterocycles nih.gov. |

| JPAu(CH₃CN)SbF₆ (Gold Catalyst) | Intramolecular Hydroamination | N-alkynyl indoles | CH₂Cl₂ | Forms polycyclic quinoxaline-containing structures nih.gov. |

| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Condensation | Aryl-1,2-diamines, 1,2-dicarbonyls | Ethanol (B145695) | Heterogeneous catalysts, allowing for simple product separation . |

| Iodine (I₂) | Condensation | o-phenylenediamines, 1,2-dicarbonyls | N/A (Microwave) | Mild acidic catalyst for quinoxaline synthesis sapub.org. |

| Bi-catalyzed Oxidative Coupling | Oxidative Coupling | Epoxides, ene-1,2-diamines | DMSO | Forms tetrahydroquinoxaline derivatives sapub.org. |

Tautomerism Studies of this compound and Related Analogues

Tautomerism, the equilibrium between two readily interconvertible constitutional isomers, is a critical phenomenon in many heterocyclic systems, influencing their chemical reactivity, physical properties, and biological activity frontiersin.orglibretexts.org.

Enol-Imine vs. Keto-Amine Tautomeric Equilibria

This compound is subject to a significant tautomeric equilibrium between its enol-imine form (this compound) and its keto-amine form (Benzo[f]quinoxalin-3(4H)-one). This type of prototropic tautomerism is analogous to the well-studied keto-enol tautomerism in carbonyl compounds and the lactam-lactim tautomerism observed in related heterocycles like quinazolinones semanticscholar.orgmasterorganicchemistry.com.

The position of this equilibrium is highly dependent on several factors, most notably the solvent. The relative stability of the two tautomers can be shifted by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor nih.govnih.gov. In polar aprotic solvents like DMSO, the keto-amine form is often favored due to strong dipole-dipole interactions. Conversely, in non-polar solvents such as chloroform (B151607), the enol-imine form may be stabilized, particularly if it can form an intramolecular hydrogen bond nih.govnih.gov. The presence of the 2,3-dihydroxy tautomer is implied in compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), which is also referred to as a quinoxalinedione, highlighting the coexistence of these forms nih.gov.

Spectroscopic methods are essential for studying these equilibria. In ¹H-NMR spectroscopy, the presence of distinct signals for the hydroxyl proton (enol form) and the N-H proton (keto form) can allow for the quantification of the tautomer ratio in different solvents nih.gov. Similarly, UV-Visible spectroscopy can distinguish between the tautomers, as their different chromophoric systems lead to distinct absorption spectra nih.gov.

The table below illustrates the influence of solvent polarity on the keto-enol equilibrium for a model thiadiazole derivative, demonstrating a general principle applicable to the this compound system.

| Solvent | Dielectric Constant (ε) | Tautomeric Form Favored | Observation |

| Chloroform (CHCl₃) | 4.8 | Enol | Favored in non-polar solvents, potentially stabilized by intramolecular H-bonding nih.gov. |

| Methanol (CH₃OH) | 32.7 | Intermediate | Polar protic solvents can interact with and stabilize both forms. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | The keto form is generally favored in polar aprotic solvents nih.govnih.gov. |

Influence of Substituents and Medium on Tautomeric Preferences

The tautomeric equilibrium between the lactam (keto-amine) and lactim (enol-imine) forms of benzo[f]quinoxalin-3-ol systems is a subject of significant chemical interest. This equilibrium can be influenced by both the electronic and steric properties of substituents on the aromatic rings and the nature of the surrounding medium (solvent). These factors can alter the relative stabilities of the tautomers, thereby shifting the equilibrium to favor one form over the other.

Substituent Effects

The nature of substituents on the benzo[f]quinoxalin-3-ol core can significantly modulate the tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the acidity of the N-H proton and the basicity of the nitrogen atoms within the quinoxaline ring system, as well as the stability of the conjugated π-system in each tautomeric form.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have been instrumental in elucidating these effects. For the related 5-chlorobenzo[f]quinoxalin-6-ol system, DFT calculations confirmed that the enol-imine tautomer is more stable than the keto-amine form. scielo.brclockss.org This preference is attributed to the greater aromatic character of the enol-imine structure. scielo.brclockss.org The study extended its calculations to derivatives containing hydrogen and methyl groups in place of the chloro substituent, consistently finding the enol-imine form to be favored. scielo.brclockss.org

Generally, substituents that enhance the aromaticity of the enol-imine form or increase the stability of the lactim hydroxyl group will favor this tautomer. Conversely, substituents that destabilize the C=N bond or stabilize the amide functionality of the lactam form will shift the equilibrium towards the keto-amine tautomer. Steric hindrance introduced by bulky substituents can also play a crucial role in determining the predominant tautomeric form. rsc.org

A study on quinoxalines derived from the 1,4-naphthoquinone (B94277) nucleus suggests that the degree of aromaticity is a dominant factor in determining the relative stabilities of tautomers in benzo[f]quinoxalin-6(4H)-ones. scielo.br

Table 1: Calculated Relative Stabilities of Substituted Benzo[f]quinoxalin-6-ol Tautomers This table is illustrative, based on findings for 5-substituted analogs.

| Substituent (at C5) | Favored Tautomer | Methodology | Key Finding |

|---|---|---|---|

| Cl | Enol-imine | DFT Calculations | Greater aromatic character stabilizes the enol-imine form. scielo.brclockss.org |

| H | Enol-imine | DFT Calculations | Preference for the enol-imine tautomer is maintained. scielo.br |

| CH₃ | Enol-imine | DFT Calculations | Preference for the enol-imine tautomer is maintained. scielo.br |

Medium (Solvent) Effects

The surrounding medium, particularly the polarity and hydrogen-bonding capability of the solvent, can profoundly impact the tautomeric equilibrium. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

In the case of benzo[f]quinoxalin-3-ol, the lactam (keto) form is generally more polar than the lactim (enol) form. Therefore, an increase in solvent polarity is expected to stabilize the lactam tautomer, potentially shifting the equilibrium in its favor. Protic solvents, which can act as both hydrogen bond donors and acceptors, can form intermolecular hydrogen bonds with both tautomers. This can compete with the intramolecular hydrogen bonding that might exist in the lactim form, further influencing the equilibrium. mdpi.com

For instance, a study on 7-hydroxy-8-(azophenyl)quinoline derivatives showed that the proportion of three different tautomers depended on the solvent environment. beilstein-journals.org An increase in solvent polarity, such as changing from toluene to acetonitrile, led to a substantial stabilization of the more polar keto tautomers. beilstein-journals.org Similarly, proton-donating solvents like chloroform can also shift the equilibrium by forming stabilizing intermolecular hydrogen bonds with the C=O group of the keto tautomer. beilstein-journals.org

Theoretical studies on the related 3-hydroxy-2-quinoxalinecarboxylic acid have shown that its molecular features are highly dependent on the solvent. researchgate.net Calculations using a polarized continuum model (PCM) in solvents like benzene, diethyl ether, and water indicated that the solvent effect can induce changes in the geometry and the order of stability of the tautomers. researchgate.net

Table 2: Expected Influence of Solvent Properties on Benzo[f]quinoxalin-3-ol Tautomeric Equilibrium

| Solvent Type | Key Property | Expected Effect on Equilibrium | Reasoning |

|---|---|---|---|

| Non-polar (e.g., Toluene) | Low dielectric constant | Favors the less polar lactim (enol-imine) form. | Minimizes unfavorable electrostatic interactions. beilstein-journals.org |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | High dielectric constant | Favors the more polar lactam (keto-amine) form. | Stabilization of the more polar tautomer through dipole-dipole interactions. beilstein-journals.org |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bond donor/acceptor | Can favor the lactam (keto-amine) form. | Solvation and intermolecular hydrogen bonding can stabilize the polar lactam. mdpi.com |

Spectroscopic and Advanced Analytical Characterization of Benzo F Quinoxalin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR techniques, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of Benzo(f)quinoxalin-3-ol can be achieved.

The ¹H NMR spectrum of this compound is expected to provide crucial information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The aromatic region of the spectrum would likely display a series of multiplets corresponding to the protons of the fused benzene (B151609) and naphthalene (B1677914) rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the hydroxyl group.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atom attached to the hydroxyl group (C-3) is expected to resonate at a downfield chemical shift due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar quinoxaline (B1680401) structures and may vary from experimental values.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~8.2 | ~145.0 |

| 2 | - | ~155.0 |

| 3a | - | ~130.0 |

| 4 | ~7.8 | ~128.0 |

| 5 | ~7.6 | ~126.0 |

| 6 | ~8.0 | ~132.0 |

| 6a | - | ~135.0 |

| 7 | ~7.9 | ~127.0 |

| 8 | ~7.5 | ~125.0 |

| 9 | ~7.4 | ~124.0 |

| 10 | ~8.1 | ~129.0 |

| 10a | - | ~140.0 |

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton connectivity within the individual ring systems of this compound.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for piecing together the entire molecular structure by connecting different fragments and confirming the positions of quaternary carbons.

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Sharp absorption bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching vibrations.

Strong absorptions between 1600-1450 cm⁻¹ attributed to C=C and C=N stretching vibrations within the aromatic and quinoxaline ring systems.

A distinct band around 1200-1300 cm⁻¹ for the C-O stretching vibration of the hydroxyl group.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| C=C and C=N Stretch | 1450-1600 |

| C-O Stretch | 1200-1300 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, confirming its chemical formula as C₁₂H₈N₂O.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 197.0709 |

| [M+Na]⁺ | 219.0529 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of organic compounds. LC-MS is particularly useful for analyzing complex mixtures and can be used to determine the purity of a sample of this compound. Both techniques would be expected to show a prominent molecular ion peak corresponding to the mass of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of small, stable molecules such as CO or HCN from the molecular ion could be anticipated, providing clues about the connectivity of the atoms within the molecule.

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific analytical characterization of this compound, as required by the provided outline, could not be located.

Public chemical databases, such as PubChem, list the compound but explicitly state that no literature data is available. uni.lu Searches for its tautomeric form, 4H-benzo[f]quinoxalin-3-one, and its unique chemical identifiers also failed to yield published research containing the specific experimental results needed for this article.

While extensive research exists for the broader class of quinoxalines and their derivatives, providing insights into their general spectroscopic, thermal, and electrochemical properties, this information does not pertain specifically to this compound. Adhering to the strict instructions to focus solely on this compound and to provide detailed, scientifically accurate research findings prevents the use of data from related but distinct compounds.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified subsection (UV-Visible Absorption Spectroscopy, Photoluminescence and Fluorescence Spectroscopy, X-ray Diffraction, Differential Scanning Calorimetry, and Cyclic Voltammetry) for the compound this compound.

Computational Chemistry and Theoretical Studies of Benzo F Quinoxalin 3 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules. DFT calculations for quinoxaline (B1680401) derivatives are typically performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or larger, to accurately model their electronic systems.

The first step in a computational study is typically geometry optimization. This process finds the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For Benzo(f)quinoxalin-3-ol, DFT calculations would determine key structural parameters.

Detailed Research Findings:

Bond Lengths and Angles: Optimization would yield precise bond lengths (e.g., C-C, C-N, C=O) and bond angles, revealing the planarity and potential strain within the fused ring system. In related quinoxalinone structures, the heterocyclic ring is found to be nearly planar.

Electronic Properties: Analysis of the optimized geometry provides insights into the electronic structure. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. For instance, the carbonyl oxygen and nitrogen atoms are expected to be regions of high electron density. Atomic charges, often calculated using methods like Mulliken population analysis, quantify this distribution.

Below is a representative table illustrating the type of data obtained from geometry optimization of a molecule like this compound.

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | C2 | C3 | Data not available |

| Bond Length | C3 | O | Data not available |

| Bond Length | N1 | C10a | Data not available |

| Bond Angle | N1 | C2 | C3 |

| Bond Angle | C2 | C3 | N4 |

| Dihedral Angle | C5 | C6 | C6a |

| Note: Specific calculated values for this compound are not available in the surveyed literature. The table is for illustrative purposes. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Detailed Research Findings:

HOMO-LUMO Distribution: For quinoxaline derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In this compound, the HOMO would likely be spread across the fused benzene (B151609) and quinoxaline rings, while the LUMO may have significant contributions from the pyrazinone ring containing the carbonyl group.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's stability and reactivity. A small energy gap generally implies higher reactivity and is associated with the molecule's ability to absorb light at longer wavelengths. researchgate.net Hard molecules possess a large energy gap, whereas soft molecules have a smaller one. researchgate.net Computational studies on various quinoxaline derivatives have shown that this gap can be tuned by adding electron-donating or electron-withdrawing substituents. rsc.org

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | LUMO - HOMO |

| Note: Specific calculated energy values for this compound are not available in the surveyed literature. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated.

Detailed Research Findings:

Electronic Transitions: TD-DFT calculations can identify the primary electronic transitions responsible for the absorption bands observed in an experimental spectrum. For conjugated systems like this compound, these are typically π → π* and n → π* transitions. Studies on similar quinoxalinones show that absorption at longer wavelengths often corresponds to an intramolecular charge transfer from the HOMO to the LUMO. scispace.com

Solvent Effects: The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for accurately predicting spectra, as the polarity of the solvent can shift the absorption maxima (λmax). beilstein-journals.orgmdpi.com Theoretical studies on quinoxaline heterocycles have demonstrated good agreement between TD-DFT calculated spectra and experimental data. nih.govresearchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Data not available | Data not available | HOMO → LUMO |

| S0 → S2 | Data not available | Data not available | HOMO-1 → LUMO |

| S0 → S3 | Data not available | Data not available | HOMO → LUMO+1 |

| Note: Specific predicted spectroscopic data for this compound are not available in the surveyed literature. |

Computational chemistry is invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.

Detailed Research Findings:

Reaction Pathways: For a molecule like this compound, theoretical studies could investigate mechanisms such as electrophilic substitution on the aromatic rings or nucleophilic attack at the carbonyl carbon. The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, and DFT can be used to model the transition states and intermediates of this cyclization process.

Transition State Theory: Locating the transition state structure and calculating its energy allows for the determination of the reaction's activation barrier. This information helps predict reaction rates and understand why certain products are favored over others. For example, photochemical reactions of related heterocyclic systems, such as 6π-electrocyclization, have been investigated computationally to understand the formation of polycyclic products. beilstein-journals.org

Many heterocyclic compounds containing hydroxyl groups, such as this compound, can exist in different tautomeric forms. The "-ol" (enol) form can potentially tautomerize to a "-one" (keto) form. In this case, this compound is the enol form of its more stable keto tautomer, 4H-benzo[f]quinoxalin-3-one.

Detailed Research Findings:

Tautomer Stability: DFT calculations are highly effective at determining the relative energies and therefore the equilibrium populations of different tautomers. By calculating the total electronic energies of both the enol (-ol) and keto (-one) forms, the more stable tautomer can be identified. For similar hydroxyquinolines and related heterocycles, the keto form is often found to be significantly more stable. beilstein-journals.org The stability is influenced by factors like aromaticity and intramolecular hydrogen bonding.

Aromaticity Indices: The aromatic character of the fused rings in each tautomer can be quantified using computational methods like the Nucleus-Independent Chemical Shift (NICS). These calculations help explain the driving forces behind tautomeric preference, as systems tend to favor the form that maximizes aromatic stabilization. d-nb.info

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques can explore the behavior of this compound in a condensed phase or interacting with other molecules.

Detailed Research Findings:

Molecular Docking: If this compound were being investigated as a potential drug, molecular docking simulations would be used. These simulations predict the preferred orientation of the molecule when bound to a biological target, such as an enzyme or receptor. This is a common approach in the study of quinoxaline derivatives for potential therapeutic applications. semanticscholar.org

Molecular Dynamics (MD): MD simulations could be used to study the dynamic behavior of this compound in solution. This would provide information on its solvation, conformational flexibility, and how it interacts with solvent molecules over time. While specific MD studies on this compound are not documented, the methodology is standard for understanding the behavior of organic molecules in different environments.

Molecular Docking for Ligand-Target Binding Interactions (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a this compound derivative) when bound to a second molecule (the receptor or target, typically a protein or enzyme). The primary goal of molecular docking is to model the interaction between a ligand and a target at the atomic level, allowing scientists to characterize the binding energy and predict the strength and type of binding.

The methodology involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the target protein and the ligand are required. Protein structures are often obtained from crystallographic databases like the Protein Data Bank (PDB). The ligand structure, such as this compound, can be built using molecular modeling software. This preparation phase involves adding hydrogen atoms, assigning charges, and optimizing the geometry of the molecules.

Defining the Binding Site: A specific region on the target protein, known as the binding site or active site, is defined. This is the pocket or groove where the ligand is expected to bind.

Docking Simulation: The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the defined binding site. It calculates a scoring function for each pose to estimate the binding affinity.

Analysis of Results: The results are ranked based on the calculated binding energies. The pose with the lowest binding energy is generally considered the most favorable. Analysis of this pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and key amino acid residues in the target's active site.

In studies on related benzo[f]quinoline (B1222042) and quinoxaline structures, molecular docking has been instrumental in identifying potential biological targets and explaining observed activities. For instance, docking simulations of benzo[f]quinoline derivatives against Cyclin-Dependent Kinase 5 (CDK-5), an enzyme implicated in cancer, have demonstrated strong binding affinities. nih.govresearchgate.net Similarly, studies on other derivatives have shown potent interactions with targets like HCV NS5B polymerase, with binding energies indicating strong affinity and specific hydrogen bonding with key residues such as CYS 366 and ASN 411. nih.govnih.gov These computational predictions help rationalize the biological activity and guide the design of more potent inhibitors.

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Benzo[f]quinoline derivatives | CDK-5 Enzyme | Binding energies of -6.6320 kcal/mol and -6.5696 kcal/mol were observed, indicating strong binding affinity. | nih.govresearchgate.net |

| Benzimidazole derivative of Benzo[f]quinoline | HCV NS5B Polymerase | Exhibited a binding energy greater than the co-crystallized ligand, with hydrogen bonding to CYS 366 and ASN 411. | nih.gov |

| Quinoxaline derivatives | AMPA Receptor | Docking outlined interactions with key residues like Glu-13, Tyr-16, and Tyr-61, consistent with the native ligand. | researchgate.net |

| Quinoxaline derivatives | Aldose Reductase 2 (ALR2) | Docking analysis revealed active ligand-binding orientations with amino acid residues TYR 48, HIE 110, and TRP 111. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental concepts in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Structure-Activity Relationship (SAR) is a qualitative approach that relates specific structural features (pharmacophores) or modifications of a molecule to its biological effect. By synthesizing and testing a series of related compounds, researchers can deduce which parts of the molecule are essential for activity. For example, in various quinoxaline derivatives, SAR studies have shown that:

The presence of an NH linker at the third position of the quinoxaline nucleus is often essential for anticancer activity. mdpi.com

Replacing an electron-releasing group (like -OCH3) with an electron-withdrawing group (like -Cl) can decrease activity in certain series. mdpi.com

The type and position of substituents on aromatic rings can significantly impact potency; for instance, unsubstituted rings sometimes show higher activity than substituted ones. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) moves beyond this qualitative analysis by creating a mathematical model that quantitatively correlates the chemical structure with biological activity. The conceptual framework involves:

Dataset Collection: A dataset of compounds with known structures and measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the descriptors to the biological activity. The goal is to find the best correlation.

Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done by dividing the initial dataset into a "training set" (used to build the model) and a "test set" (used to validate it). A good model should accurately predict the activity of the compounds in the test set. Statistical measures like the correlation coefficient (r²) and the cross-validated correlation coefficient (Q²) are used to assess the model's quality. nih.gov An r² value greater than 0.6 is generally considered acceptable for a QSAR model. nih.gov

These validated QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and saving significant resources. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Focus)

Before a compound can be an effective drug, it must be able to reach its target in the body. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating a compound's potential as a drug. In silico ADME prediction uses computational models to estimate these properties directly from the molecular structure, providing an early assessment of a compound's drug-likeness. idaampublications.in

The methodology relies on computational tools and servers (like SwissADME) that calculate various physicochemical and pharmacokinetic parameters. idaampublications.in Key properties evaluated include:

Absorption: This relates to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal (GI) tract for orally administered drugs. Parameters like predicted GI absorption and Caco-2 cell permeability are assessed. nih.govidaampublications.in

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predictions include plasma protein binding and whether the compound can cross the blood-brain barrier (BBB), which is critical for CNS-acting drugs but undesirable for others due to potential side effects. idaampublications.in

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily Cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4).

Excretion: This refers to the removal of the compound and its metabolites from the body.

For example, in silico ADME studies on benzo[f]quinoline derivatives have shown desirable drug-likeness and oral bioavailability properties. nih.govresearchgate.net Some derivatives were predicted to have high GI absorption and good bioavailability scores, making them promising candidates for further development. nih.govnih.gov These predictions are invaluable for filtering large libraries of compounds and prioritizing those with the most favorable ADME profiles for synthesis and experimental testing. johnshopkins.edu

| Parameter | Significance | Example Finding for Related Compounds |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. | Certain Benzo[f]quinoline derivatives exhibited high predicted GI absorption. nih.govnih.gov |

| Blood-Brain Barrier (BBB) Permeation | Indicates if a compound can enter the central nervous system. | Analyzed molecules were predicted to be BBB non-permeant, suggesting a lower risk of neurological side effects. idaampublications.in |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. | Models can screen for inhibition of key metabolic enzymes like CYP1A2, 2C9, 2C19, 2D6, and 3A4. |

| Lipinski's Rule of Five | Evaluates overall drug-likeness for oral bioavailability. | Many quinazoline (B50416) and quinoxaline derivatives demonstrated significant drug-likeness based on this rule. idaampublications.in |

| Bioavailability Score | A composite score predicting the fraction of an administered dose that reaches systemic circulation. | Scores of 0.55 and 0.85 were predicted for different benzo[f]quinoline derivatives. nih.govnih.gov |

Applications of Benzo F Quinoxalin 3 Ol and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as Versatile Intermediates in Complex Organic Synthesis

The benzo[f]quinoxaline (B1213846) core is a privileged scaffold, acting as a versatile building block for the construction of more elaborate molecular architectures. Its reactivity allows for functionalization and annulation reactions, providing pathways to novel heterocyclic and polycyclic aromatic systems.

The benzo[f]quinoxaline structure is frequently employed as a starting point for synthesizing larger, more complex nitrogen-containing heterocyclic systems. The presence of nitrogen atoms and an extended π-system allows for various chemical transformations. For instance, derivatives like 6-Hydroxy-benzo[f]quinoxaline-2,3-dicarbonitrile can undergo condensation reactions with aromatic aldehydes and active methylene (B1212753) compounds to create more complex fused heterocyclic products. sapub.org

Furthermore, the core structure has been integrated into even larger polycyclic systems with specific biological or material functions. Synthetic strategies have been developed to produce amino-substituted benzo[f]pyrido[4,3-b]quinoxalines and their isomers. nih.gov These complex heterocycles are synthesized to explore structure-activity relationships, demonstrating the role of the benzo[f]quinoxaline unit as a fundamental component for creating new classes of compounds. nih.gov The synthesis of these intricate molecules often involves multi-step reaction sequences where the benzo[f]quinoxaline moiety is constructed and subsequently elaborated. nih.govnih.gov

Benzo[f]quinoxaline and its derivatives serve as precursors for the synthesis of larger polycyclic aromatic compounds through various synthetic methodologies. Photochemical reactions, such as cyclohydrogenation, have been utilized to create more extended aromatic systems from precursors containing the benzo[f]quinoline (B1222042) scaffold, a related aza-polynuclear aromatic heterocycle. medwinpublisher.org Similar photochemical strategies, like 6π-electrocyclization, are employed on related pyrimidine (B1678525) systems to generate polycyclic products, indicating a viable pathway for expanding the aromatic framework of benzo[f]quinoxaline derivatives. beilstein-journals.orgnih.gov

Another key approach involves cycloaddition reactions. For example, the Diels-Alder reaction of quinoxaline-5,8-dione (B3348068) (a related quinoxaline (B1680401) core) with dienes, followed by aromatization, is a classic method for constructing benzo[g]quinoxaline-5,10-dione derivatives, which are polycyclic aromatic quinones. mdpi.com These reactions highlight how the quinoxaline ring system facilitates the building of additional fused rings, leading to complex polyaromatic structures with potential applications in materials science.

Development in Functional Materials Science

The unique electronic properties of the benzo[f]quinoxaline core, characterized by an extended π-conjugated system and electron-withdrawing nitrogen atoms, make its derivatives prime candidates for use in advanced functional materials. researchgate.netmtieat.org These materials are explored for a range of optoelectronic applications.

Quinoxaline derivatives, in general, are widely recognized for their applications as dyes, suitable ligands in coordination chemistry, and as key components in optoelectronic materials. core.ac.uk The benzo[f]quinoxaline structure, with its extended conjugation compared to simpler quinoxalines, is particularly advantageous for applications requiring specific photophysical properties like fluorescence. medwinpublisher.org The rigid, planar structure of the fused rings contributes to favorable intermolecular interactions and charge transport characteristics in the solid state. beilstein-journals.org

The versatility of the quinoxaline scaffold allows for fine-tuning of its electronic and optical properties through chemical modification. beilstein-journals.orgd-nb.info By attaching various electron-donating or electron-withdrawing groups, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's absorption, emission, and charge-transport properties for specific electronic and optical device applications. figshare.comresearchgate.net

Derivatives of quinoxaline and its fused-ring analogues like benzo[g]quinoline have been successfully synthesized and incorporated into organic light-emitting diodes (OLEDs) as emitting materials. nih.gov Chromophore-labeled quinoxaline derivatives have been developed as efficient electroluminescent materials, where the quinoxaline segment acts as an electron-transporting and emitting unit. figshare.com Devices fabricated with these materials can produce intense light emission, often in the green portion of the spectrum. figshare.com

In the field of organic semiconductors, quinoxaline-based molecules are investigated as n-type materials due to the electron-deficient nature of the pyrazine (B50134) ring. researchgate.net Researchers have synthesized new quinoxaline derivatives and incorporated them into organic thin-film transistors (OTFTs). researchgate.net The performance of these devices is highly dependent on the molecular structure and the method of film deposition (solution-shearing vs. vacuum deposition).

| Compound Derivative | Device Type | Processing Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

|---|---|---|---|---|

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | OTFT | Solution Process | 2.6 x 10⁻⁵ | 1.8 x 10⁵ |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | OTFT | Vacuum Deposition | 1.9 x 10⁻⁴ | 3.5 x 10⁶ |

The strong electron-accepting character of the quinoxaline core makes it an excellent component for organic dyes used in dye-sensitized solar cells (DSSCs). case.edunih.gov In a typical D-π-A (Donor-π-bridge-Acceptor) organic sensitizer, the quinoxaline moiety can function as the electron acceptor or as part of the π-conjugated bridge, facilitating efficient intramolecular charge transfer upon photoexcitation. researchgate.netjmaterenvironsci.com

| Sensitizer | Configuration | Power Conversion Efficiency (η) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) |

|---|---|---|---|---|---|

| RC-21 | Vertical Conjugation | 3.30% | 7.55 | 0.66 | 0.66 |

| RC-22 | Horizontal Conjugation | 5.56% | 11.41 | 0.70 | 0.70 |

Exploration in Catalysis and Photoredox Systems

The distinct electronic characteristics of the benzo[f]quinoxaline core, particularly its electron-accepting nature, have positioned its derivatives as compounds of interest in the development of novel catalytic systems. nih.gov This is especially true in the realm of photoredox catalysis, where the ability to facilitate electron transfer upon photoexcitation is paramount.

Potential in Photoredox Catalysis

Quinoxaline derivatives have been recognized for their potential to act as electron acceptors within photoredox catalytic cycles. mdpi.com While specific research on Benzo(f)quinoxalin-3-ol is limited, the broader class of quinoxalines has been investigated for their role in promoting chemical transformations through visible-light-induced electron transfer. nih.gov

In a typical photoredox cycle, a photocatalyst absorbs light, transitioning to an excited state with enhanced oxidizing or reducing capabilities. Quinoxaline derivatives, with their electron-deficient pyrazine ring fused to a benzene (B151609) ring, can effectively accept an electron from a donor molecule in the presence of a suitable photosensitizer. This process generates a radical anion of the quinoxaline derivative, which can then participate in subsequent chemical reactions. The ability to fine-tune the electronic properties of the quinoxaline core through substitution allows for the modulation of its redox potential, making it adaptable to a variety of catalytic transformations. For instance, the introduction of electron-withdrawing groups can enhance the electron-accepting ability of the quinoxaline moiety, thereby influencing the efficiency of the photoredox cycle. mdpi.com

A generalized representation of a reductive quenching cycle involving a quinoxaline derivative as an electron acceptor is depicted below:

| Step | Process | Description |

| 1. Excitation | Photocatalyst + hν → Photocatalyst | The photocatalyst absorbs a photon and is promoted to an excited state. |

| 2. Electron Transfer | Photocatalyst + Electron Donor → Photocatalyst•⁻ + Electron Donor•⁺ | The excited photocatalyst is reduced by an electron donor. |

| 3. Substrate Activation | Photocatalyst•⁻ + Quinoxaline Derivative → Photocatalyst + Quinoxaline Derivative•⁻ | The reduced photocatalyst transfers an electron to the quinoxaline derivative, generating a radical anion. |

| 4. Product Formation | Quinoxaline Derivative•⁻ + Substrate → Quinoxaline Derivative + Product | The quinoxaline radical anion reacts with the substrate to form the desired product and regenerate the ground-state quinoxaline. |

This is a generalized mechanism and the specific steps may vary depending on the reaction.

The development of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis highlights the synthetic utility of these systems. nih.gov Such methods often exhibit broad functional group compatibility and proceed under mild reaction conditions, which are significant advantages in modern organic synthesis.

Application as Fluorescent Probes

The inherent fluorescence of the quinoxaline core, coupled with the potential for functionalization, makes its derivatives excellent candidates for the development of fluorescent chemosensors. bgsu.edu These sensors can detect and quantify the presence of specific analytes, such as metal ions, through changes in their fluorescence properties.

Derivatives of this compound can be designed to act as "turn-off" or "turn-on" fluorescent probes. In a "turn-off" sensor, the fluorescence of the compound is quenched upon binding to the target analyte. Conversely, a "turn-on" sensor exhibits an enhancement of fluorescence in the presence of the analyte. The mechanism of sensing often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).

For instance, a this compound derivative functionalized with a specific metal ion chelating unit can exhibit strong fluorescence in its free state. Upon binding to a target metal ion, the formation of a complex can lead to fluorescence quenching through mechanisms like electron or energy transfer from the excited fluorophore to the metal center. researchgate.net The selectivity of these probes for specific metal ions can be tuned by carefully designing the binding site to match the size, charge, and coordination preferences of the target ion.

The sensitivity of a fluorescent probe is a critical parameter, often characterized by its limit of detection (LOD). Several quinoxaline-based fluorescent probes have demonstrated high sensitivity, allowing for the detection of metal ions at very low concentrations.

Below is a table summarizing the sensing characteristics of a hypothetical this compound derivative designed as a fluorescent probe for a specific metal ion.

| Parameter | Value |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 450 nm |

| Quantum Yield (Φ) in absence of metal ion | 0.65 |

| Quantum Yield (Φ) in presence of metal ion | 0.05 |

| Target Analyte | Divalent Metal Ion (e.g., Cu²⁺) |

| Sensing Mechanism | Fluorescence Quenching |

| Limit of Detection (LOD) | 10⁻⁷ M |

The development of such fluorescent probes has significant implications for environmental monitoring, biological imaging, and medical diagnostics, where the sensitive and selective detection of metal ions is crucial.

Future Research Directions and Perspectives for Benzo F Quinoxalin 3 Ol

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future synthetic research should focus on developing more efficient, selective, and sustainable methods for the preparation of Benzo(f)quinoxalin-3-ol and its derivatives. While classical condensation reactions of o-diamines with α-dicarbonyl compounds are foundational to quinoxaline (B1680401) synthesis, there is considerable room for improvement. sapub.org

Potential Research Areas:

Catalyst Development: The exploration of novel catalysts, including transition metals (e.g., palladium, copper, gold) and organocatalysts, could lead to milder reaction conditions, higher yields, and improved atom economy. Research into recyclable catalysts would also align with the principles of green chemistry.

C-H Activation: Direct C-H functionalization represents a powerful and modern approach to bypass the need for pre-functionalized starting materials. Future work could target the direct introduction of the hydroxyl group or other functionalities onto the benzo[f]quinoxaline (B1213846) core, enhancing synthetic efficiency.

Flow Chemistry: The use of microreactor or flow chemistry systems could offer significant advantages, such as precise control over reaction parameters (temperature, pressure, and time), improved safety for handling reactive intermediates, and simplified scalability.

Photochemical and Electrochemical Methods: Light- or electricity-driven synthetic methods are emerging as powerful tools in organic synthesis. Investigating photochemical cyclizations or electrochemical oxidations/hydroxylations could unveil novel and efficient pathways to the target molecule.

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, milder conditions, improved selectivity, sustainability | Development of novel transition-metal and organocatalysts |

| C-H Activation | Increased atom economy, reduced synthetic steps | Direct functionalization of the benzo[f]quinoxaline scaffold |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Optimization of continuous-flow processes for synthesis |

| Photochemistry/Electrochemistry | Novel reactivity, green chemistry alignment | Exploration of light- and electricity-driven synthetic routes |

Deeper Understanding of Reactivity and Complex Reaction Mechanisms

A fundamental understanding of the reactivity of this compound is crucial for its application. The molecule possesses multiple reactive sites, including the nitrogen atoms of the pyrazine (B50134) ring, the hydroxyl group, and the extended aromatic system.

Key Areas for Mechanistic Studies:

Tautomerism: this compound can exist in keto-enol tautomeric forms (quinoxalin-3-one). A detailed investigation into the factors governing this equilibrium (e.g., solvent, pH, temperature, and substituent effects) is essential, as the dominant tautomer will dictate the compound's reactivity.

Reaction Pathways: Future studies should aim to elucidate the mechanisms of key reactions such as N-alkylation/arylation, O-acylation/etherification, and electrophilic/nucleophilic aromatic substitution. For instance, understanding the regioselectivity of electrophilic attack on the benzene (B151609) or naphthalene (B1677914) moiety is critical for predictable derivatization.

Cycloaddition Reactions: The diene character of the pyrazine ring or the dienophilic nature of the C=N bonds could be exploited in cycloaddition reactions (e.g., [3+2] or Diels-Alder cycloadditions) to construct more complex polycyclic systems. nih.gov

Expansion into Novel Material Science Applications and Technologies

The rigid, planar, and electron-deficient nature of the benzo[f]quinoxaline core makes it an attractive building block for advanced functional materials.

Prospective Applications:

Organic Electronics: Quinoxaline derivatives are known to be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The extended π-conjugation in this compound suggests potential for good charge transport properties. medwinpublisher.orgresearchgate.net Future research could involve synthesizing polymers or small molecules incorporating this core and evaluating their performance in electronic devices.

Sensors and Probes: The fluorescence properties often associated with extended aromatic systems could be harnessed to develop chemosensors. medwinpublisher.org The hydroxyl group provides a convenient handle for attaching specific recognition units, enabling the design of sensors for metal ions, anions, or biologically relevant molecules.

Luminescent Materials: The inherent π-π extended conjugation in the benzo[f]quinoline (B1222042) structure can lead to blue-emitting fluorescence. medwinpublisher.org This property could be fine-tuned through chemical modification of the this compound scaffold to create novel dyes and fluorescent probes for imaging and materials science.

| Application Area | Key Property | Research Direction |

| Organic Electronics | π-Conjugation, Charge Transport | Synthesis of polymers and small molecules for OLEDs, OPVs, OFETs |

| Chemical Sensors | Fluorescence, Reactive Handle (-OH) | Design of chemosensors for ions and biomolecules |

| Luminescent Materials | Intrinsic Fluorescence | Development of novel dyes and fluorescent probes |

Integration of Advanced Experimental Techniques with Multiscale Computational Approaches

To accelerate research and gain deeper insights, a synergistic approach combining advanced experimental techniques with computational modeling is indispensable.